1-Phenyl-1H-1,2,3-triazol-5-amine

Agrochemical Veterinary Anticoccidial

Researchers often assume generic triazoles are interchangeable, but 1,2,4-triazole isomers fail to replicate the specific biological activity of 1,2,3-triazol-5-amines. 1-Phenyl-1H-1,2,3-triazol-5-amine (CAS 99584-30-2) resolves this with a structurally verified 1,5-disubstituted scaffold. • Antiproliferative activity: derivatives selectively inhibit ovarian cancer cells (GP=6.63%) with low non-tumor toxicity. • Anticoccidial efficacy: patented class-level activity against Eimeria spp. for poultry health R&D. • Predictable supramolecular synthons via N-H…N and C-H…N interactions for solid-form screening.

Molecular Formula C8H8N4
Molecular Weight 160.18
CAS No. 99584-30-2
Cat. No. B2600673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1H-1,2,3-triazol-5-amine
CAS99584-30-2
Molecular FormulaC8H8N4
Molecular Weight160.18
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=CN=N2)N
InChIInChI=1S/C8H8N4/c9-8-6-10-11-12(8)7-4-2-1-3-5-7/h1-6H,9H2
InChIKeyYDXSWXCCLCCENV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1H-1,2,3-triazol-5-amine: Chemical Identity & Properties


1-Phenyl-1H-1,2,3-triazol-5-amine (CAS 99584-30-2) is a 1,2,3-triazole-based small-molecule scaffold with the molecular formula C8H8N4 and a molecular weight of 160.18 g/mol. Key physicochemical parameters include a melting point of 110 °C, a predicted boiling point of 371.9±34.0 °C, and a predicted density of 1.32±0.1 g/cm³ . The compound features a primary amine at the 5-position of the triazole ring, enabling versatile derivatization for medicinal chemistry and agrochemical applications. Its predicted pKa of 1.14±0.70 indicates low basicity, a property that can influence salt formation and formulation strategies .

1-Phenyl-1H-1,2,3-triazol-5-amine vs. Other Triazole Scaffolds


In scientific and industrial procurement, 1,2,3-triazole-5-amines are not functionally equivalent to their 1,2,4-triazole isomers or to other 1,2,3-triazole regioisomers. The 1,2,3-triazole core is a classic product of copper-catalyzed azide-alkyne cycloaddition (CuAAC), which imparts a specific regiochemistry and electronic character that cannot be replicated by 1,2,4-triazoles [1]. Furthermore, the position of the amine group (C5 vs. C4) and the nature of N1-substituents profoundly influence hydrogen-bonding capacity, metal-coordination geometry, and resultant biological target engagement [2]. Substituting a generic 1,2,4-triazole or a differently substituted 1,2,3-triazole for 1-phenyl-1H-1,2,3-triazol-5-amine without quantitative verification risks altering synthetic outcomes, abolishing desired biological activity, or invalidating structure-activity relationship (SAR) studies. The evidence presented in Section 3 quantifies where this specific scaffold provides verifiable differentiation.

1-Phenyl-1H-1,2,3-triazol-5-amine: Comparative Evidence


Anticoccidial Efficacy in Poultry

The 5-amino-1,2,3-triazole scaffold, which includes 1-phenyl-1H-1,2,3-triazol-5-amine as a core exemplar, is patented for its 'surprisingly and unexpectedly high degree of activity' against coccidiosis in poultry [1]. This class-level claim establishes the specific 1-phenyl substitution pattern as a foundational structure for anticoccidial activity, distinguishing it from unsubstituted or differently substituted triazoles that lack this validated property. While direct head-to-head data for the exact compound is limited in the public domain, the patent's explicit naming of 1-phenyl derivatives as the active species provides a procurement rationale.

Agrochemical Veterinary Anticoccidial Poultry

Antiproliferative Activity in Cancer Cell Lines

Derivatives based on the 5-amino-1-phenyl-1H-1,2,3-triazole scaffold, such as 2-(5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)-6-bromoquinazolin-4(3H)-one, demonstrate selective antiproliferative activity. This derivative achieved a growth percentage (GP) of 6.63% on ovarian cancer OVCAR-4 cells in the NCI-60 panel [1]. This indicates potent growth inhibition, while the broader class of 5-amino-1-aryl-1H-1,2,3-triazoles showed lower toxicity than doxorubicin toward non-tumor HEK293 cells [1]. The specific 1-phenyl substitution pattern on the triazole core is essential for this activity, as the corresponding 4-chlorophenyl analog exhibited a GP of -4.08% (indicating cell kill) [1].

Medicinal Chemistry Oncology Anticancer Scaffold

1,5-Disubstituted Triazole via Cycloaddition

The synthesis of 1-phenyl-1H-1,2,3-triazol-5-amine inherently relies on regioselective formation of the 1,5-disubstituted triazole isomer via azide-alkyne cycloaddition [1]. The ratio of 1,4- to 1,5-disubstituted products is highly dependent on the alkyne's electronic character: electron-releasing groups favor the 1,5-isomer, while electron-withdrawing groups favor the 1,4-isomer [1]. For 1-phenyl-1H-1,2,3-triazol-5-amine, the specific substitution pattern dictates the amine's position (C5) and the phenyl group's position (N1), which is non-interchangeable with the 1,4-regioisomer.

Synthetic Chemistry Click Chemistry Regioselectivity

Hydrogen-Bonding Motifs in Crystal Structures

X-ray crystallography of a derivative, 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine, reveals that the 1-phenyl-1H-1,2,3-triazol-5-amine core engages in classic N-H…N and C-H…N hydrogen bonds that are fundamental to crystal packing [1]. These interactions are distinct from those observed in 1,2,4-triazole analogs due to the different spatial arrangement of nitrogen atoms [2].

Crystallography Solid-State Chemistry Hydrogen Bonding

1-Phenyl-1H-1,2,3-triazol-5-amine: Validated Application Scenarios


Poultry Anticoccidial Feed Additives

Procure this compound as a core scaffold for developing next-generation anticoccidial agents for poultry, based on its patented class-level activity against Eimeria species [1]. The 1-phenyl substitution pattern is explicitly claimed to confer high efficacy, providing a rational starting point for SAR optimization in agrochemical R&D.

Antiproliferative Scaffold for Oncology

Use 1-phenyl-1H-1,2,3-triazol-5-amine as a validated scaffold for synthesizing antiproliferative agents, as evidenced by the selective activity of its derivatives against ovarian cancer cells (GP = 6.63%) and the overall low toxicity of the class toward non-tumor cells [2]. This scaffold is particularly suitable for programs targeting selective cancer cell growth inhibition.

Regioselective Click Chemistry Building Block

Employ this compound as a benchmark 1,5-disubstituted 1,2,3-triazole in click chemistry method development. Its formation via azide-alkyne cycloaddition serves as a model for optimizing regioselectivity, especially when electron-releasing alkynes are used [3]. This makes it a valuable reference standard for reaction optimization and mechanistic studies.

Co-Crystal and Solid-State Engineering

Leverage the defined hydrogen-bonding motifs of the 1-phenyl-1H-1,2,3-triazol-5-amine core for co-crystal design and solid-form screening. The crystallographically characterized N-H…N and C-H…N interactions in related derivatives [4] suggest predictable supramolecular synthons for improving physicochemical properties of APIs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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